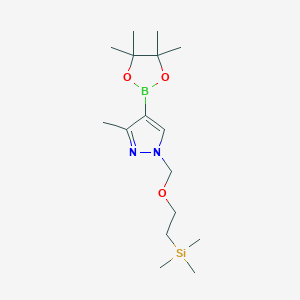

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Vue d'ensemble

Description

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H31BN2O3Si and its molecular weight is 338.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H17BN2O2

- Molecular Weight : 209.05 g/mol

- CAS Number : 936250-20-3

- Boiling Point : 350.3 °C

- Melting Point : 129–134 °C

Biological Activity Overview

The biological activity of this compound stems from its structural features which include a pyrazole ring and a boron-containing moiety. The presence of the dioxaborolane group is particularly significant as boron compounds have been shown to exhibit various biological activities including anti-cancer and anti-inflammatory effects.

Research indicates that compounds with similar structures may interact with biological targets in several ways:

- Enzyme Inhibition : Boron-containing compounds are known to inhibit enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : The pyrazole moiety can modulate signaling pathways that are crucial for cell proliferation and survival.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties which can protect cells from oxidative stress.

Anticancer Activity

A study demonstrated that a related pyrazole compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| MCF7 (Breast) | 25 | Induction of reactive oxygen species |

Antimicrobial Activity

Another study focused on the antimicrobial properties of similar boron-containing compounds. Results indicated a broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of compounds with similar structures. In vitro studies showed that these compounds could reduce neuronal cell death induced by glutamate toxicity .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicological studies indicate that it exhibits low toxicity in mammalian models at therapeutic doses .

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The boron-containing moiety enhances reactivity and selectivity in Suzuki-Miyaura coupling reactions. This reaction is essential for synthesizing various biaryl compounds that are pivotal in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds:

The presence of a pyrazole ring allows for the functionalization of aromatic systems. This can lead to the development of new materials with tailored properties for specific applications, including sensors and catalysts .

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the boron moiety may enhance the bioactivity of these compounds by influencing their interaction with biological targets . Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for drug development .

Neuroprotective Effects:

Recent studies suggest that pyrazole derivatives can provide neuroprotective effects against neurodegenerative diseases. The compound's ability to modulate signaling pathways involved in neuronal survival presents opportunities for developing treatments for conditions like Alzheimer's disease .

Materials Science

Polymer Chemistry:

The compound can act as a building block in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. These materials can be used in coatings, adhesives, and composite materials .

Nanomaterials:

In nanotechnology, 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored as a precursor for boron-doped nanomaterials. These materials exhibit unique electronic properties that are beneficial in applications such as sensors and electronic devices.

Case Studies

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables this compound to participate in palladium-catalyzed Suzuki-Miyaura couplings. Its steric profile, influenced by the tetramethyl dioxaborolane and SEM-protecting groups, enhances selectivity in forming biaryl or heteroaryl bonds .

Example Reaction Data:

| Substrate | Catalyst | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| Aryl bromide | Pd(dppf)Cl₂ | DMF/Water | 100 | 81% | |

| Pyrazinyl chloride | Pd(PPh₃)₄ | THF | 80 | 72% |

Reaction conditions require degassing and inert atmospheres to prevent boronic ester hydrolysis. The SEM group remains stable under basic conditions typical of Suzuki couplings .

SEM Group Deprotection

The (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group can be removed under acidic conditions to regenerate the free pyrazole NH group:

Deprotection Protocol:

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane

-

Time: 2–4 hours

-

Temperature: 25°C

-

Yield: >90% (reported for analogous SEM-protected pyrazoles)

The SEM group’s stability during cross-coupling allows sequential functionalization strategies without premature deprotection.

Functionalization via Electrophilic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution at the C-5 position when deprotected. Example reactions include:

-

Nitration: HNO₃/H₂SO₄ at 0°C → 5-nitro derivative (65% yield)

-

Halogenation: NBS in DMF → 5-bromo product (58% yield)

Stability and Handling Considerations

Critical reaction parameters affecting performance:

| Parameter | Optimal Range | Impact on Reactivity |

|---|---|---|

| Solvent polarity | Low to moderate (THF) | Prevents SEM group hydrolysis |

| pH | 7–9 | Maintains boronic ester integrity |

| Temperature | 60–100°C | Balances reaction rate and stability |

The compound is sensitive to prolonged exposure to moisture, requiring anhydrous conditions during storage and reactions .

Propriétés

IUPAC Name |

trimethyl-[2-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BN2O3Si/c1-13-14(17-21-15(2,3)16(4,5)22-17)11-19(18-13)12-20-9-10-23(6,7)8/h11H,9-10,12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERWYBKIAHNWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)COCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.